molecular formula C8H11IN2O B3020668 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole CAS No. 1528726-72-8

3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole

Cat. No.: B3020668
CAS No.: 1528726-72-8
M. Wt: 278.093
InChI Key: CEXRRRKOMPAEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a chemical compound with the molecular formula C8H11IN2O and a molecular weight of 278.09 g/mol . It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. The presence of an iodine atom and an oxolan-2-ylmethyl group makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

The synthesis of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole typically involves the reaction of a pyrazole derivative with an iodinating agent in the presence of a suitable solvent. One common method involves the use of iodine and a base such as potassium carbonate in a solvent like acetonitrile. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium azide or thiourea.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of deiodinated products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives.

Scientific Research Applications

3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its pyrazole core is a common motif in many bioactive compounds.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and dyes, due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The iodine atom and oxolan-2-ylmethyl group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole include other pyrazole derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

3-iodo-1-(oxolan-2-ylmethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXRRRKOMPAEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=CC(=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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